molecular formula C18H12FN5O4S B11509091 N-{4-[(5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

N-{4-[(5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11509091
M. Wt: 413.4 g/mol
InChI Key: QVUZUKUNYIHGKB-NCUFVCKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the furan and thiazolidinone intermediates, followed by their condensation to form the final product. Key reagents include 3-fluorobenzaldehyde, furan-2-carbaldehyde, and thiosemicarbazide. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and solvents like dichloromethane or dimethyl sulfoxide. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{4-[(5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[(5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H12FN5O4S

Molecular Weight

413.4 g/mol

IUPAC Name

N-[4-[(5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C18H12FN5O4S/c1-9(25)21-15-16(23-28-22-15)24-17(26)14(29-18(24)20)8-12-5-6-13(27-12)10-3-2-4-11(19)7-10/h2-8,20H,1H3,(H,21,22,25)/b14-8-,20-18?

InChI Key

QVUZUKUNYIHGKB-NCUFVCKSSA-N

Isomeric SMILES

CC(=O)NC1=NON=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)F)/SC2=N

Canonical SMILES

CC(=O)NC1=NON=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)F)SC2=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.